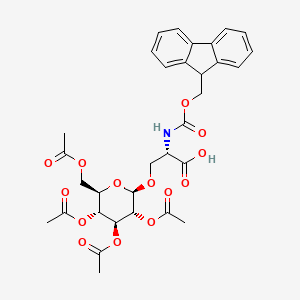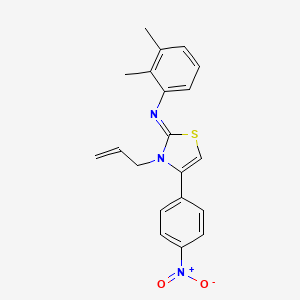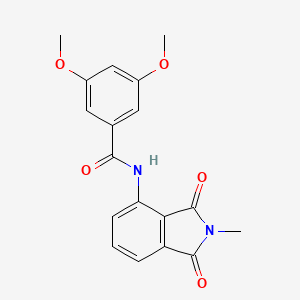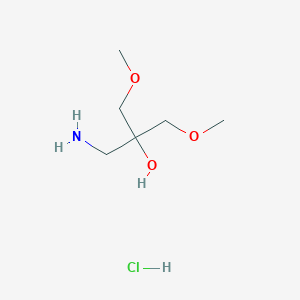
Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH is a complex organic compound that combines a fluorenylmethyloxycarbonyl (Fmoc) protecting group with a serine amino acid linked to a beta-D-glucose molecule that has four acetyl groups. This compound is often used in peptide synthesis and glycosylation studies due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH typically involves multiple steps:
Protection of Serine: The serine amino acid is first protected with the Fmoc group to prevent unwanted reactions at the amino group.
Glycosylation: The protected serine is then glycosylated with a beta-D-glucose molecule that has four acetyl groups. This step often requires the use of a glycosyl donor and a promoter to facilitate the glycosylation reaction.
Purification: The final product is purified using chromatographic techniques to ensure the desired compound is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale batch reactors are used to carry out the protection and glycosylation reactions.
Purification: Industrial-scale chromatography or crystallization techniques are employed to purify the compound.
Quality Control: Rigorous quality control measures are in place to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group of serine.
Hydrolysis: The acetyl groups on the glucose moiety can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups.
Coupling Reactions: The free amino group of serine can participate in peptide coupling reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions
Piperidine: Used for the deprotection of the Fmoc group.
Acid or Base: Used for the hydrolysis of acetyl groups.
Coupling Reagents: Such as carbodiimides (e.g., EDC, DCC) for peptide bond formation.
Major Products Formed
Deprotected Serine Derivative: After removal of the Fmoc group.
Hydrolyzed Glucose Derivative: After removal of acetyl groups.
Peptide Conjugates: When coupled with other amino acids.
科学研究应用
Chemistry
Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH is used in the synthesis of glycopeptides, which are important for studying protein-carbohydrate interactions and developing glycoprotein-based therapeutics.
Biology
In biological research, this compound is used to study the role of glycosylation in protein function and stability. It is also used in the synthesis of glycopeptides for structural and functional studies.
Medicine
The compound is utilized in the development of glycoprotein-based drugs and vaccines. It is also used in the synthesis of glycopeptide antibiotics.
Industry
In the pharmaceutical industry, this compound is used in the production of glycopeptide-based therapeutics and diagnostic agents.
作用机制
The mechanism of action of Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH involves its role as a building block in the synthesis of glycopeptides. The Fmoc group protects the amino group of serine during synthesis, allowing for selective reactions at other functional groups. The beta-D-glucose moiety, with its acetyl groups, provides a glycosylation site that can be modified to study protein-carbohydrate interactions.
Molecular Targets and Pathways
The compound targets specific amino acid residues and carbohydrate moieties in proteins, facilitating the study of glycosylation pathways and their effects on protein function.
相似化合物的比较
Similar Compounds
Fmoc-L-Ser-OH: Lacks the beta-D-glucose moiety and acetyl groups.
Fmoc-L-Ser(beta-D-Glc)-OH: Contains a beta-D-glucose moiety without acetyl groups.
Fmoc-L-Thr(beta-D-Glc(Ac)4)-OH: Similar structure but with threonine instead of serine.
Uniqueness
Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH is unique due to the presence of both the Fmoc-protected serine and the acetylated beta-D-glucose moiety. This combination allows for versatile applications in glycopeptide synthesis and glycosylation studies, making it a valuable tool in both research and industrial settings.
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35NO14/c1-16(34)41-15-26-27(44-17(2)35)28(45-18(3)36)29(46-19(4)37)31(47-26)42-14-25(30(38)39)33-32(40)43-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,40)(H,38,39)/t25-,26+,27+,28-,29+,31+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQPZVSWEMKXBN-UKFUGAQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35NO14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N1-(4-ethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2459437.png)

![2-({1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2459442.png)

![6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid](/img/structure/B2459445.png)
![3-[2-Methoxy-4-(methylsulfanyl)butyl]-1-(2-methoxyphenyl)urea](/img/structure/B2459446.png)
![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2459448.png)

![N-(4-bromophenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2459453.png)
![3-[3-(4-Fluorophenoxy)propyl]-1,2,3-benzotriazin-4-one](/img/structure/B2459456.png)

![(4-chlorophenyl)[4-(1H-indol-4-yl)piperazino]methanone](/img/structure/B2459458.png)
![3-amino-N-(4-chlorophenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2459459.png)
![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2459460.png)
